molecular formula C11H8BrCl B3228037 1-Bromo-3-(chloromethyl)naphthalene CAS No. 1261469-74-2

1-Bromo-3-(chloromethyl)naphthalene

Cat. No.: B3228037
CAS No.: 1261469-74-2
M. Wt: 255.54
InChI Key: JDASKBNBZDGJKX-UHFFFAOYSA-N
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Description

1-Bromo-3-(chloromethyl)naphthalene is an organic compound with the molecular formula C11H8BrCl. It is a derivative of naphthalene, where a bromine atom is attached to the first carbon and a chloromethyl group is attached to the third carbon of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethylation of naphthalene. The bromination of naphthalene typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to produce 1-bromonaphthalene. The subsequent chloromethylation can be achieved by reacting 1-bromonaphthalene with formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(chloromethyl)naphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and chloromethyl groups to hydrogen or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Substituted naphthalenes with various functional groups.

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dehalogenated naphthalenes or naphthalenes with reduced functional groups.

Scientific Research Applications

1-Bromo-3-(chloromethyl)naphthalene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups are reactive sites that can undergo substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-Bromo-2-(chloromethyl)naphthalene: Similar structure but with the chloromethyl group at the second position.

    1-Bromo-4-(chloromethyl)naphthalene: Chloromethyl group at the fourth position.

    1-Chloro-3-(bromomethyl)naphthalene: Bromine and chlorine positions swapped.

Uniqueness: 1-Bromo-3-(chloromethyl)naphthalene is unique due to the specific positioning of the bromine and chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in the synthesis of various organic compounds and a useful tool in scientific research.

Properties

IUPAC Name

1-bromo-3-(chloromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDASKBNBZDGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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